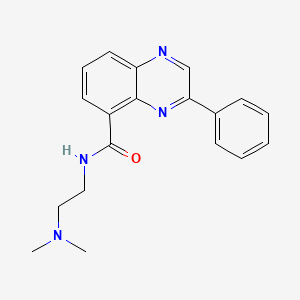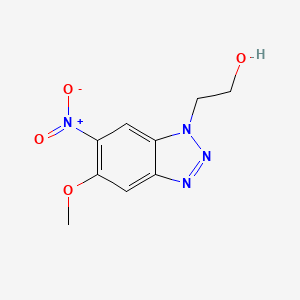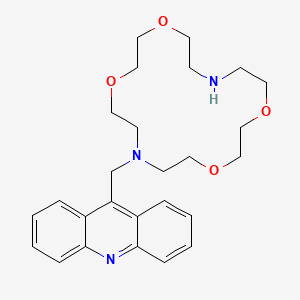
3-Bromo-1,1,1-trifluoro-3-methyl-butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a clear, colorless to yellow liquid that is immiscible with water. This compound is known for its use as a building block in the synthesis of various fluorinated heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one can be synthesized using sulfuric acid as a catalyst. The starting material, 2-bromo-4,4,4-trifluoroethyl acetoacetate, undergoes hydrolysis and decarboxylation to form the desired product. The optimal conditions for this synthesis involve reacting 2-bromo-4,4,4-trifluoroethyl acetoacetate with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. The yield of this reaction is around 68.1% .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atom.
Cyclization Reactions: Due to the presence of the acetone group, it can easily cyclize with amine-containing compounds to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Cyclization: Reactions typically involve amides, thioamides, thioureas, aminopyridines, and aminopyrazines under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing fluorinated heterocyclic compounds.
Medicine: Its derivatives are used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of the VEGF receptor through competitive binding to its extracellular domain. This inhibition affects the proliferation of actin filaments and can be used as a diagnostic reagent for anti-VEGF receptor antibodies. Additionally, it has been shown to inhibit the growth of cancer cells in vitro when used with a monoclonal antibody that recognizes the extracellular domain of the VEGF receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-3-bromo-2-propanone
- 1,1,1-Trifluoro-3-bromoacetone
- 1,1,1-Trifluoro-3-bromopropanone
- 1-Bromo-3,3,3-trifluoroacetone
- 3-Bromo-1,1,1-trifluoro-2-propanone
Uniqueness
3-Bromo-1,1,1-trifluoro-3-methylbutan-2-one is unique due to its specific structure, which allows it to form a wide variety of fluorinated heterocyclic compounds. Its ability to inhibit the VEGF receptor and its applications in cancer research further distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C5H6BrF3O |
|---|---|
Molekulargewicht |
219.00 g/mol |
IUPAC-Name |
3-bromo-1,1,1-trifluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H6BrF3O/c1-4(2,6)3(10)5(7,8)9/h1-2H3 |
InChI-Schlüssel |
XQAZOHPZOYQOGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
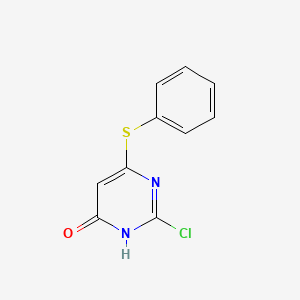
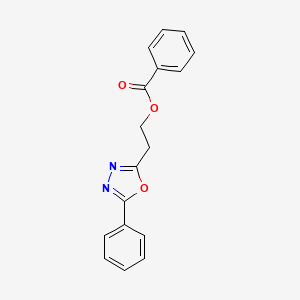
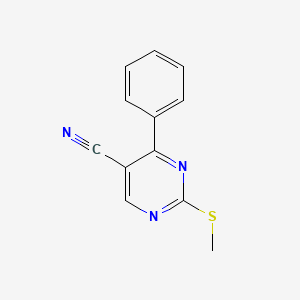
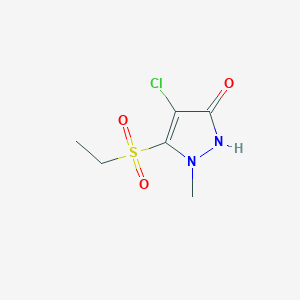
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
